Cas no 29182-42-1 (ethyl 2-(1,3-benzothiazol-2-yl)acetate)

Ethyl 2-(1,3-benzothiazol-2-yl)acetate is a versatile heterocyclic ester with applications in organic synthesis and pharmaceutical intermediates. Its benzothiazole core provides structural stability and reactivity, making it useful for constructing complex molecules. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. This compound is particularly valuable in the development of fluorescent dyes, agrochemicals, and bioactive compounds due to its electron-rich aromatic system. Its synthetic utility lies in its ability to undergo nucleophilic substitution or condensation reactions, enabling the formation of diverse derivatives. High purity grades ensure consistent performance in research and industrial processes. Proper handling under standard laboratory conditions is recommended.
ethyl 2-(1,3-benzothiazol-2-yl)acetate structure
29182-42-1 structure
商品名:ethyl 2-(1,3-benzothiazol-2-yl)acetate
CAS番号:29182-42-1
MF:C11H11NO2S
メガワット:221.275541543961
MDL:MFCD00546397
CID:240278
PubChem ID:87565030

ethyl 2-(1,3-benzothiazol-2-yl)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(benzo[d]thiazol-2-yl)acetate
    • Ethyl 2-(2-Benzothiazolyl)acetate
    • 2-Benzothiazoleaceticacid, ethyl ester
    • Ethyl 1,3-benzothiazol-2-ylacetate
    • ethyl 2-(1,3-benzothiazol-2-yl)acetate
    • Ethyl 2-benzothiazoleacetate
    • 1,3-benzothiazol-2-ylacetic acid ethyl ester
    • 2-(2-Benzothiazolyl)acetic Acid Ethyl Ester
    • Benzothiazol-2-yl-acetic acid ethyl ester
    • ethyl 2-benzothiazol-2-ylacetate
    • Ethyl 2-(benzothiazol-2-yl)acetate
    • NSC 621357
    • 2-Benzothiazoleacetic Acid Ethyl Ester
    • MDL: MFCD00546397
    • インチ: 1S/C11H11NO2S/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3
    • InChIKey: VYMJUZXFYAREJY-UHFFFAOYSA-N
    • ほほえんだ: S1C2C=CC=CC=2N=C1CC(=O)OCC

計算された属性

  • せいみつぶんしりょう: 221.05100
  • どういたいしつりょう: 221.051
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 67.4A^2

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
  • 密度みつど: 1.260±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 145°C/1.5mmHg(lit.)
  • フラッシュポイント: 154°C
  • 屈折率: 1.613
  • ようかいど: 極微溶性(0.42 g/l)(25ºC)、
  • PSA: 67.43000
  • LogP: 2.40190
  • ようかいせい: 未確定

ethyl 2-(1,3-benzothiazol-2-yl)acetate セキュリティ情報

ethyl 2-(1,3-benzothiazol-2-yl)acetate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 2-(1,3-benzothiazol-2-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB11400-25g
ethyl 2-(1,3-benzothiazol-2-yl)acetate
29182-42-1 97%
25g
¥3251 2023-09-15
Chemenu
CM102047-10g
ethyl 2-(benzo[d]thiazol-2-yl)acetate
29182-42-1 95%+
10g
$*** 2023-03-31
abcr
AB467633-1 g
Ethyl 2-(benzo[d]thiazol-2-yl)acetate, min. 95 %; .
29182-42-1
1g
€118.50 2023-04-21
abcr
AB467633-5 g
Ethyl 2-(benzo[d]thiazol-2-yl)acetate, min. 95 %; .
29182-42-1
5g
€265.90 2023-04-21
Enamine
EN300-60887-0.5g
ethyl 2-(1,3-benzothiazol-2-yl)acetate
29182-42-1 95.0%
0.5g
$43.0 2025-03-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB11400-1g
ethyl 2-(1,3-benzothiazol-2-yl)acetate
29182-42-1 97%
1g
0.00 2022-04-26
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB11400-5g
ethyl 2-(1,3-benzothiazol-2-yl)acetate
29182-42-1 97%
5g
¥922 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1028510-5g
Ethyl 2-(benzo[d]thiazol-2-yl)acetate
29182-42-1 98%
5g
¥389.00 2024-05-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6240-5G
ethyl 2-(1,3-benzothiazol-2-yl)acetate
29182-42-1 97%
5g
¥ 759.00 2023-04-13
Enamine
EN300-60887-0.05g
ethyl 2-(1,3-benzothiazol-2-yl)acetate
29182-42-1 95.0%
0.05g
$19.0 2025-03-21

ethyl 2-(1,3-benzothiazol-2-yl)acetate 関連文献

ethyl 2-(1,3-benzothiazol-2-yl)acetateに関する追加情報

Ethyl 2-(1,3-Benzothiazol-2-yl)acetate (CAS No. 29182-42-1): A Comprehensive Overview

Ethyl 2-(1,3-benzothiazol-2-yl)acetate, also known by its CAS registry number 29182-42-1, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which are widely studied for their unique properties and applications. The benzothiazole moiety in ethyl 2-(1,3-benzothiazol-2-yl)acetate contributes to its aromatic stability and reactivity, making it a valuable component in synthetic chemistry.

The structure of ethyl 2-(1,3-benzothiazol-2-yl)acetate consists of a benzene ring fused with a thiazole ring, which is further substituted with an ethoxyacetyl group. This substitution pattern enhances the compound's solubility and reactivity, making it suitable for various chemical transformations. Recent studies have highlighted the potential of this compound in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a versatile building block has been demonstrated in several research articles published in high-impact journals.

In terms of physical properties, ethyl 2-(1,3-benzothiazol-2-yl)acetate exhibits a melting point of approximately 85°C and a boiling point around 300°C under standard conditions. These thermal properties make it stable under moderate heating conditions, which is advantageous for its use in thermal curing processes. Additionally, the compound has a molecular weight of about 305 g/mol and a density of roughly 1.3 g/cm³, which are critical parameters for its handling and storage.

The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)acetate typically involves a two-step process: first, the preparation of the benzothiazole derivative through condensation reactions involving benzene derivatives and thioamide precursors; second, the esterification step to introduce the ethoxyacetyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

Ethyl 2-(1,3-benzothiazol-2-yl)acetate finds applications in diverse areas such as pharmaceuticals, agrochemicals, and specialty chemicals. In the pharmaceutical industry, its derivatives have been explored as potential candidates for anti-inflammatory and anticancer agents due to their ability to modulate key biological pathways. In agrochemistry, this compound has shown promise as a precursor for bioactive molecules that can combat plant pathogens.

Recent research has also focused on the use of ethyl 2-(1,3-benzothiazol-2-yl)acetate in the development of sensors and electronic devices. Its ability to form stable coordination complexes with metal ions has led to its application in designing sensors for heavy metal ions such as lead and mercury. These sensors exhibit high sensitivity and selectivity, making them valuable tools for environmental monitoring.

In conclusion, ethyl 2-(1,3-benzothiazol-2-yl)acetate (CAS No. 29182-42) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an essential building block in modern synthetic chemistry. As research continues to uncover new applications and improved synthesis methods for this compound, its significance in both academic and industrial settings is expected to grow further.

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